molecular formula C24H24ClN5 B15149528 N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine

N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine

Cat. No.: B15149528
M. Wt: 417.9 g/mol
InChI Key: MFAGEJJMFOHPGL-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine is a complex organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design due to their ability to mimic the carboxylate group and form strong hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst.

    Substitution Reactions: Introduction of the benzyl and chlorophenyl groups through nucleophilic substitution reactions.

    Final Assembly: Coupling of the intermediate products under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Continuous flow chemistry to enhance reaction efficiency.
  • Advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the tetrazole ring to amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to form strong hydrogen bonds with its target. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole.

    Benzyl Derivatives: Compounds like benzylamine and benzyl chloride.

    Chlorophenyl Derivatives: Compounds like 4-chlorophenylamine and 4-chlorobenzyl chloride.

Uniqueness

N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring, in particular, is a versatile pharmacophore that enhances its potential as a drug candidate.

Properties

Molecular Formula

C24H24ClN5

Molecular Weight

417.9 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C24H24ClN5/c1-17-8-7-9-18(2)22(17)30-24(26-27-28-30)23(20-12-14-21(25)15-13-20)29(3)16-19-10-5-4-6-11-19/h4-15,23H,16H2,1-3H3

InChI Key

MFAGEJJMFOHPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)N(C)CC4=CC=CC=C4

Origin of Product

United States

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